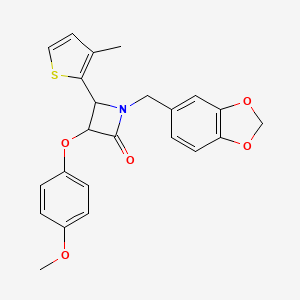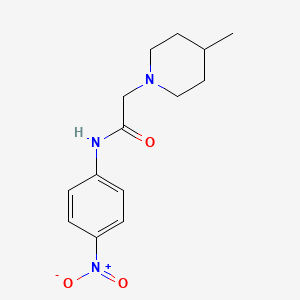![molecular formula C23H17N3O7 B4138593 N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138593.png)
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide
説明
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide, commonly known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFA4 agonist is a synthetic compound that activates free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor (GPCR) expressed in various tissues, including adipose tissue, immune cells, and the pancreas.
作用機序
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide agonist activates this compound, which is a GPCR that is coupled to Gαq/11 and Gαi/o proteins. Upon activation, this compound stimulates various signaling pathways, including the phospholipase C (PLC)-mediated calcium signaling pathway, the protein kinase A (PKA)-mediated cAMP signaling pathway, and the mitogen-activated protein kinase (MAPK) signaling pathway. These signaling pathways regulate various cellular processes, including insulin secretion, glucose uptake, lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound agonist has various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the modulation of immune responses, and the inhibition of cancer cell proliferation. This compound agonist promotes insulin secretion and increases glucose uptake in adipocytes, which improves glucose homeostasis. This compound agonist also regulates lipid metabolism by promoting lipolysis and inhibiting lipogenesis. Moreover, this compound agonist has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound agonist also has potential anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis.
実験室実験の利点と制限
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide agonist has several advantages and limitations for lab experiments. One of the advantages of this compound agonist is that it is a synthetic compound that can be easily synthesized in large quantities. Moreover, this compound agonist has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of this compound agonist is that it is a relatively new compound, and its long-term effects are not well understood. Moreover, this compound agonist may have off-target effects, which may limit its use in certain experiments.
将来の方向性
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide agonist has several potential future directions, including the development of novel therapeutic agents for metabolic disorders, inflammation, and cancer. This compound agonist may also be used as a tool for studying the physiological and pathological roles of this compound. Moreover, this compound agonist may be used in combination with other therapeutic agents to enhance their efficacy and reduce their side effects. Further research is needed to fully understand the potential applications of this compound agonist and its mechanism of action.
科学的研究の応用
N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)-2-furamide agonist has been extensively studied for its potential applications in various fields, including metabolic disorders, inflammation, and cancer. This compound agonist has been shown to regulate glucose and lipid metabolism by promoting insulin secretion and increasing glucose uptake in adipocytes. This compound agonist also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound agonist has been shown to have potential anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis.
特性
IUPAC Name |
N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O7/c1-31-19-8-7-15(24-22(27)20-6-3-11-32-20)13-17(19)25-23(28)21-10-9-18(33-21)14-4-2-5-16(12-14)26(29)30/h2-13H,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGABZLIGRTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4138532.png)
![(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
![2-bromo-N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4138541.png)
![1-{2-[(6-amino-5-nitro-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4138542.png)
![2-[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B4138544.png)
![2-amino-6-[(3-methylbutyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B4138551.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4138576.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4138583.png)
![2-{2-bromo-6-methoxy-4-[(methylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B4138591.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4138612.png)